Urapidil

Catalog No.
S563122
CAS No.
34661-75-1
M.F
C20H29N5O3
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urapidil

CAS Number

34661-75-1

Product Name

Urapidil

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3

InChI Key

ICMGLRUYEQNHPF-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propylamino)-1,3-dimethyluracil, Ebrantil, urapidil, urapidil monohydrochloride, urapidil, 2,3-(14)C2-labeled, urapidil, 5-(14)C-labeled

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

The exact mass of the compound Urapidil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310405. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Urapidil is a dual-acting antihypertensive agent distinguished by a unique mechanism that combines peripheral postsynaptic α1-adrenoceptor antagonism with central 5-HT1A serotonin receptor agonism. This dual activity allows it to reduce peripheral vascular resistance and lower blood pressure, while a central sympatholytic effect modulates the baroreceptor reflex, characteristically avoiding the significant reflex tachycardia often seen with other peripheral vasodilators. Its established efficacy in various hypertensive models makes it a critical tool for cardiovascular research where controlled blood pressure reduction without confounding heart rate fluctuations is required.

Substituting Urapidil with a simple α1-adrenoceptor antagonist like Prazosin fails to replicate its key functional advantage: the attenuation of reflex tachycardia. Prazosin provides peripheral vasodilation but lacks the central 5-HT1A-mediated sympatholytic action that stabilizes heart rate, a critical difference in sensitive in vivo models. Conversely, substituting with a primary central α2-agonist like Clonidine fundamentally alters the mechanism of action from peripheral blockade to central sympathetic suppression, which is not functionally equivalent. Therefore, for studies requiring peripheral α1-blockade combined with central modulation to maintain heart rate stability, neither Prazosin nor Clonidine is a suitable procurement alternative.

Functional Differentiation: Urapidil Attenuates Reflex Tachycardia Unlike Pure α1-Blockers

In a direct comparison in healthy male volunteers, a 60 mg oral dose of Urapidil and a 2 mg dose of Prazosin produced similar decreases in systemic vascular resistance. However, the resulting increase in heart rate was significantly smaller after Urapidil than after Prazosin (p < 0.01). Similarly, in conscious dogs, intravenous Urapidil suppressed bradykinin-induced reflex tachycardia, an effect not observed with equivalent blood pressure-lowering doses of Prazosin. This demonstrates a key functional advantage of Urapidil's dual mechanism.

Evidence DimensionReflex Tachycardia Response
Target Compound DataSignificantly smaller increase in heart rate compared to Prazosin for a similar vasodilatory effect.
Comparator Or BaselinePrazosin: Elicits more pronounced reflex tachycardia.
Quantified DifferenceStatistically significant (p < 0.01) lower heart rate increase vs. Prazosin in human volunteers.
ConditionsOral administration in healthy male volunteers and intravenous administration in conscious dogs.

For in vivo studies, this prevents the confounding variable of tachycardia, enabling more precise investigation of blood pressure regulation and cardiac function.

Distinct Mechanism of Action Compared to Centrally-Acting Antihypertensives

In conscious, spontaneously hypertensive rats, only the central α2-agonist Clonidine (administered intracerebroventricularly or intravenously) caused a decrease in measured efferent sympathetic nerve activity. In contrast, Urapidil and Prazosin increased sympathetic nerve activity after peripheral administration. This confirms that Urapidil's primary blood pressure-lowering effect originates from peripheral α1-receptor blockade, distinguishing its mechanism from the direct central sympathetic suppression characteristic of Clonidine.

Evidence DimensionEfferent Sympathetic Nerve Activity (SNA)
Target Compound DataIncreased SNA after peripheral administration.
Comparator Or BaselineClonidine: Decreased SNA after central or peripheral administration.
Quantified DifferenceQualitatively opposite effects on measured sympathetic outflow.
ConditionsConscious, chronically instrumented stroke-prone spontaneously hypertensive rats (SHRSP).

This allows researchers to specifically select a tool for peripheral α1-blockade without the global central sympathoinhibition caused by agents like Clonidine, enabling more precise mechanistic studies.

Dual Receptor Affinity Profile: Quantitative Binding Data

Urapidil and its analogues exhibit high affinity for both α1-adrenoceptors and 5-HT1A serotonin receptors. In radioligand binding assays, the IC50 values for Urapidil displacing [3H]prazosin (α1-adrenoceptors) were in the range of 5 x 10⁻⁸ to 8 x 10⁻⁷ mol/L. For 5-HT1A receptors (displacing [3H]8-OH-DPAT), the IC50 was approximately 4 x 10⁻⁷ mol/L. In contrast, Prazosin is a highly selective α1-adrenoceptor antagonist with Ki values typically below 1 nM for α1 subtypes and negligible affinity for 5-HT receptors.

Evidence DimensionReceptor Binding Affinity (IC50/Ki)
Target Compound Dataα1-adrenoceptors: IC50 ≈ 50-800 nM; 5-HT1A receptors: IC50 ≈ 400 nM.
Comparator Or BaselinePrazosin: High α1 affinity (Ki < 1 nM); negligible 5-HT1A affinity.
Quantified DifferenceUrapidil possesses a dual-target profile with nanomolar affinity for both receptor classes, whereas Prazosin is highly selective for α1-adrenoceptors.
ConditionsIn vitro radioligand binding assays on rat brain tissue.

This dual binding profile provides the molecular basis for Urapidil's unique pharmacology and justifies its selection for studies aiming to investigate the interplay between peripheral α1-blockade and central serotonergic modulation.

Solubility Profile: Handling and Formulation Considerations for Urapidil vs. Urapidil HCl

Urapidil as a free base (CAS 34661-75-1) is soluble in organic solvents like methanol, ethanol, and chloroform, but is practically insoluble in water. In contrast, its hydrochloride salt form is soluble in water but poorly soluble in many organic solvents. This differential solubility is a critical procurement consideration. The free base is suitable for organic-phase reactions or formulation in non-aqueous vehicles, while the hydrochloride salt is required for preparing aqueous stock solutions for in vitro assays or parenteral administration in vivo.

Evidence DimensionAqueous vs. Organic Solubility
Target Compound DataWater-insoluble; Soluble in organic solvents (methanol, ethanol, chloroform).
Comparator Or BaselineUrapidil Hydrochloride: Water-soluble; poorly soluble in many organic solvents.
Quantified DifferenceQualitatively opposite solubility in aqueous vs. common organic solvents.
ConditionsStandard laboratory solvents.

Selecting the correct form (free base vs. salt) is essential for experimental success, preventing issues with dissolution, precipitation, and bioavailability in specific experimental protocols.

In Vivo Hemodynamic Studies Requiring Stable Heart Rate

Urapidil is the appropriate choice for animal models of hypertension where the primary goal is to study the effects of reduced peripheral resistance without the confounding physiological stress and altered cardiac output caused by reflex tachycardia. Its ability to lower blood pressure while maintaining a stable heart rate makes it preferable to pure α1-blockers like Prazosin in these contexts.

Dissecting Central vs. Peripheral Mechanisms of Blood Pressure Control

Due to its well-defined dual mechanism, Urapidil serves as a precise pharmacological tool to investigate the interplay between peripheral α1-adrenoceptors and central 5-HT1A receptors in cardiovascular regulation. It can be used in comparison with selective agents (like Prazosin for α1 or 8-OH-DPAT for 5-HT1A) to isolate the contribution of each pathway.

Preclinical Formulation of Non-Aqueous or Organic-Based Delivery Systems

The free base form of Urapidil (CAS 34661-75-1) is the required choice when developing formulations based on organic solvents or lipid-based carriers. Its solubility in solvents like ethanol and chloroform, and its insolubility in water, make it suitable for these applications, in contrast to the water-soluble hydrochloride salt.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

387.22703980 Da

Monoisotopic Mass

387.22703980 Da

Heavy Atom Count

28

LogP

1.6 (LogP)

Melting Point

157.0 °C

UNII

A78GF17HJS

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34661-75-1

Wikipedia

Urapidil

Dates

Last modified: 08-15-2023

Harekrishna Roy, Bhabani S Nayak, Sisir Nandi
PMID: 32598248   DOI: 10.2174/1386207323666200628110552

Abstract

Literature study revealed the poor mechanical strength of chitosan-based microparticles. Our research aimed at developing sufficient strength of microparticle with a suitable concentration of chitosan and non-ionic surfactants such as poloxamer-188 (pluronic). It also aimed to develop and study the effect of variables for prepared microparticles utilizing insilico screening methodology, such as reduced factorial design, followed by optimization.
Preliminary trial batches were prepared with variable concentration of chitosan and poloxamer-188 utilizing cross-linked ion-gelation technique. A 20% w/v sodium citrate solution was used as a cross-linking solution. The resolution-IV of 24-1 reduced factorial design was selected to screen the possible and significant independent variables or factors in the dosage form design. A total number of eight runs were suggested by statistical software and responses were recorded. The responses such as spreadability, pH, viscosity and percentage of drug released at 12 h were considered in the screening study. Based on the result, selected factors were included in the optimization technique, including graphical and numerical methods.
The signified factors based on reduced two-level factorial screening design with randomized subtype, were identified by Half-normal and Pareto chart. Mathematical fitting and analysis were performed by the factorial equation during the optimization process. The validation and fitting of models were suggested and evaluated by p-value, adjusted R2, and predicted R2 values. The significant and non-significant terms were evaluated, followed by finding the optimal concentration and region with yellow color highlighted in an overlay plot. Based on the data obtained by the overlay study, the final formulation batch was prepared and the observed value was found to be pretty much nearer as compared to predicted values. Drug-polymer interaction study included attenuated total reflectance, differential scanning calorimetry, and X-Ray diffraction study.
The principal of the study design was based on finding the prefixed set parameter values utilizing the concept of in-silico screening technique and optimization with a minimal number of trials and study expenses. It concluded that Poloxamer-188 (0.94%), chitosan (2.38%), swelling time (1.81 h), and parts of chitosan (78.51%) in a formulation batch would fulfill the predetermined parameter with specific values.


Therapeutic effect of early intensive antihypertensive treatment on rebleeding and perihematomal edema in acute intracerebral hemorrhage

Yanjing Zang, Chenhao Zhang, Qin Song, Jing Zhang, Hongxuan Li, Chunliang Zhang, Shanshan Feng, Fang Gu
PMID: 31350828   DOI: 10.1111/jch.13629

Abstract

To observe the effect of early intensive blood pressure (BP)-lowering treatment on rebleeding and perihematomal edema (PE) in patients with acute intracerebral hemorrhage (ICH). A total of 121 patients with ICH were randomly assigned to an early intensive antihypertensive treatment group (IG) (n = 62) or control group (CG) (n = 59). For both groups, 25 mg of urapidil injection was slowly administered intravenously in 6 hours of the onset. For the IG, 100 mg of urapidil and 30 mL of 0.9% sodium chloride were then slowly administered. Repeat computed tomography imaging was performed at 24 hours, 72 hours, day 7, and day 14 to detect any rebleeding via changes in hematoma volume and the changes in PE. Finally, NIHSS scores and Barthel Index (BI) were calculated at 24 hours, 72 hours, day 7, day 14, day 30, and day 90. The average hematoma volume in IG patients was significantly smaller than that of CG patients after 24 hours (P < .05). The volume of PE in the CG increased more than in the IG within 24 hours of onset, but was not statistically significant (P > .05); however, this trend was statistically significant after 72 hours (P < .05). On day 30 and day 90, the average NIHSS score of IG patients was lower than that of CG patients, and the BI was higher (P < .05) than that of CG patients. There was no significant difference in mortality between the two groups. Early intensive antihypertensive treatment in ICH patients reduces rebleeding and PE, improving short-term quality of life.


Urapidil, but not dihydropyridine calcium channel inhibitors, preserves the hypoxic pulmonary vasoconstriction: an experimental study in pig arteries

Claire Bopp, Cyril Auger, Alexandre Mebazaa, Girish P Joshi, Valérie B Schini-Kerth, Pierre Diemunsch
PMID: 30811659   DOI: 10.1111/fcp.12457

Abstract

Hypoxic pulmonary vasoconstriction (HPV) is a protective mechanism maintaining blood oxygenation by redirecting blood flow from poorly ventilated to well-ventilated areas in the lung. Such a beneficial effect is blunted by antihypertensive treatment with dihydropyridine calcium channel inhibitors. The aim of the present study was to evaluate the effect of urapidil, an antihypertensive agent acting as an α
adrenergic antagonist and a partial 5-HT
agonist, on HPV in porcine proximal and distal pulmonary artery rings, and to characterize underlying mechanisms. Rings from proximal and distal porcine pulmonary artery were suspended in organ chambers and aerated with a 95% O
+ 5% CO
gas mixture. HPV was induced by changing the gas to a 95% N
+ 5% CO
mixture following a low level of pre-contraction with U46619. Hypoxia induced a contractile response in both proximal and distal pulmonary artery rings. This effect is observed in the presence of a functional endothelium and is inhibited by a soluble guanylyl cyclase inhibitor (ODQ), a NO scavenger (carboxy-PTIO), and by catalase in proximal pulmonary artery rings. The endothelium-dependent HPV is prevented by nicardipine and clevidipine but remained unaffected by urapidil in both proximal and distal pulmonary artery rings. These findings indicate that urapidil, in contrast to nicardipine and clevidipine, preserves the hypoxia-triggered vasoconstriction in isolated pulmonary arteries. They further indicate the involvement of the NO-guanylyl cyclase pathway and H
O
in HPV. Further research is warranted to determine the potential clinical relevance of the preserved hypoxia-induced pulmonary vasoconstriction by urapidil.


Efficacy of urapidil for the treatment of patients with senile hypertension and acute heart failure

Yan-Zhong Xie, Jian-Ming Ni, Shan-Jing Zhang, Guo-Rong Ding, Jun-Fei Feng
PMID: 31593086   DOI: 10.1097/MD.0000000000017352

Abstract

Previous clinical studies have reported that urapidil can effectively treat patients with senile hypertension (SH) and acute heart failure (AHF). However, no studies have systematically assessed the efficacy and safety of urapidil for patients with SH and AHF. Thus, this study will investigate the efficacy and safety of urapidil for SH and AHF.
In this study, we will search the following electronic databases from inception to the June 30, 2019: MEDLINE, EMBASE, Cochrane Library, Google scholar, Springer, WANGFANG, and China Knowledge Resource Integrated Database. We will search all these electronic databases without language limitations. We will also search grey records to avoid missing potential literature. In this study, only randomized controlled trials on assessing efficacy and safety of urapidil for SH and AHF will be considered. We will use RevMan 5.3 software and STATA 15.0 software to carry out statistical analysis.
This study will evaluate the efficacy and safety of urapidil for SH and AHF by assessing all-cause mortality, change in body weight, urine output, change in serum sodium; and incidence of all adverse events.
This study will provide latest evidence of the efficacy and safety of urapidil for patients with SH and AHF.
This study will only analyze published data; therefore, no ethical approval is needed. The findings of this study will be published at peer-reviewed journals.
PROSPERO CRD42019139344.


[Urapidil as a drug of choice for decreasing arterial pressure in surgical practice]

S A Il'in
PMID: 29240069   DOI:

Abstract

Arterial hypertension as a complication of the perioperative period is encountered in 6-20% of patients undergoing general surgical interventions. This article provides a detailed discussion of epidemiology and pathophysiological aspects of arterial hypertension in surgical patients, as well as physiology and the classification of the receptor complex participating in regulation of arterial pressure. Special attention is paid to clinical trials dedicated to using Urapidil (Ebrantil®) which belongs to the group of α1-adrenoblockers.


Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump

Cristina Tomasello, Anna Leggieri, Franco Rabbia, Franco Veglio, Lorena Baietto, Chiara Fulcheri, Amedeo De Nicolò, Giovanni De Perri, Antonio D'Avolio
PMID: 28333680   DOI:

Abstract

Urapidil is an antihypertensive agent, usually administered through intravenous bolus injection, slow-intravenous infusion, or continuous-drug infusion by perfusor. Since to date no evidences are available on drug stability in elastomeric pumps, patients have to be hospitalized. The purpose of this study was to validate an ultra-performance liquid chromatographic method to evaluate urapidil stability in an elastomeric infusion pump, in order to allow continuous infusion as home-care treatment. Analyses were conducted by diluting urapidil in an elastomeric pump. Two concentrations were evaluated: 1.6 mg/mL and 3.3 mg/mL. For the analyses, a reverse-phase ultra-performance liquid chromatographic- photodiode array detection instrument was used. Stressed degradation, pH changes, and visual clarity were used as stability indicators up to 10 days after urapidil solution preparation. The drug showed no more than 5% degradation during the test period at room temperature. No pH changes and no evidences of incompatibility were observed. Stress tests resulted in appreciable observation of degradation products. Considering the observed mean values, urapidil hydrochloride in sodium chloride 0.9% in elastomeric infusion pumps is stable for at least 10 days. These results indicate that this treatment could be administered at home for a prolonged duration (at least 7 days) with a satisfactory response.


Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis

Jiaxiao Shi, Yulin Li, Cong Xing, Peng Peng, Hongyu Shi, Han Ding, Pengyuan Zheng, Guangzhi Ning, Shiqing Feng
PMID: 30643384   DOI: 10.2147/DDDT.S185972

Abstract

The application of urapidil for treating hypertensive patients with acute heart failure in the emergency department remains controversial. Our objective was to organize the relevant articles and assess the clinical indexes between urapidil and nitroglycerin.
PubMed, EMBASE, the Cochrane Library and China National Knowledge Infrastructure were searched for randomized studies that compared urapidil treatment with nitroglycerin treatment for hypertensive patients with acute heart failure. The risk ratio, with 95% CI, was calculated by using a corresponding effects model, according to the value of
.
Seven randomized controlled trials were identified, in order to compare the clinical indexes. On comparing the clinical indexes, the urapidil group was found to be better than the nitroglycerin group in regard to left ventricular ejection fraction, systolic blood pressure, N-terminal prohormone of brain natriuretic peptide, left ventricular end-diastolic volume, cardiac index, ALT, AST and health complications (
<0.05), but the indexes of creatinine were worse in the urapidil group. Furthermore, the two methods of treatment were comparable in diastolic blood pressure, left ventricular end-systolic volume, left ventricular end-systolic dimension, heart rate, fasting plasma glucose and total cholesterol levels (
>0.05).
Based on the current evidence, urapidil treatment had better clinical safety features than the traditional pharmaceutical treatment with nitroglycerin. For those indicators with a small amount of data, a greater number of randomized, high-quality controlled trials should be conducted in order to further verify the findings, which could give researchers a more comprehensive evaluation of urapidil treatment.


Efficacy and Safety of Intravenous Urapidil for Older Hypertensive Patients with Acute Heart Failure: A Multicenter Randomized Controlled Trial

Wei Yang, Yu Jie Zhou, Yan Fu, Jian Qin, Shu Qin, Xiao Min Chen, Jin Cheng Guo, De Zhao Wang, Hong Zhan, Jing Li, Jing Yu He, Qi Hua
PMID: 27873502   DOI: 10.3349/ymj.2017.58.1.105

Abstract

Urapidil is putatively effective for patients with hypertension and acute heart failure, although randomized controlled trials thereon are lacking. We investigated the efficacy and safety of intravenous urapidil relative to that of nitroglycerin in older patients with hypertension and heart failure in a randomized controlled trial.
Patients (>60 y) with hypertension and heart failure were randomly assigned to receive intravenous urapidil (n=89) or nitroglycerin (n=91) for 7 days. Hemodynamic parameters, cardiac function, and safety outcomes were compared.
Patients in the urapidil group had significantly lower mean systolic blood pressure (110.1±6.5 mm Hg) than those given nitroglycerin (126.4±8.1 mm Hg, p=0.022), without changes in heart rate. Urapidil was associated with improved cardiac function as reflected by lower N terminal-pro B type natriuretic peptide after 7 days (3311.4±546.1 ng/mL vs. 4879.1±325.7 ng/mL, p=0.027) and improved left ventricular ejection fraction (62.2±3.4% vs. 51.0±2.4%, p=0.032). Patients given urapidil had fewer associated adverse events, specifically headache (p=0.025) and tachycardia (p=0.004). The one-month rehospitalization and all-cause mortality rates were similar.
Intravenous administration of urapidil, compared with nitroglycerin, was associated with better control of blood pressure and preserved cardiac function, as well as fewer adverse events, for elderly patients with hypertension and acute heart failure.


Underlying mechanism of subcortical brain protection during hypoxia and reoxygenation in a sheep model - Influence of α1-adrenergic signalling

René Schiffner, Sabine Juliane Bischoff, Thomas Lehmann, Florian Rakers, Sven Rupprecht, Georg Matziolis, Harald Schubert, Matthias Schwab, Otmar Huber, Cornelius Lemke, Martin Schmidt
PMID: 29813077   DOI: 10.1371/journal.pone.0196363

Abstract

While the cerebral autoregulation sufficiently protects subcortical brain regions during hypoxia or asphyxia, the cerebral cortex is not as adequately protected, which suggests that regulation of the cerebral blood flow (CBF) is area-specific. Hypoxia was induced by inhalation of 5% oxygen, for reoxygenation 100% oxygen was used. Cortical and subcortical CBF (by laser Doppler flowmetry), blood gases, mean arterial blood pressure (MABP), heart rate and renal blood flow were constantly monitored. Low dosed urapidil was used for α1A-adrenergic receptor blockade. Western blotting was used to determine adrenergic receptor signalling mediators in brain arterioles. During hypoxia cortical CBF decreased to 72 ± 11% (mean reduction 11 ± 3%, p < 0.001) of baseline, whereas subcortical CBF increased to 168±18% (mean increase 43 ± 5%, p < 0.001). Reoxygenation led to peak CBF of 194 ± 27% in the subcortex, and restored cortical CBF. α1A-Adrenergic blockade led to minor changes in cortical CBF, but massively reduced subcortical CBF during hypoxia and reoxygenation-almost aligning CBF in both brain regions. Correlation analyses revealed that α1A-adrenergic blockade renders all CBF-responses pressure-passive during hypoxia and reoxygenation, and confirmed the necessity of α1A-adrenergic signalling for coupling of CBF-responses to oxygen saturation. Expression levels and activation state of key signalling-mediators of α1-receptors (NOSs, CREB, ERK1/2) did not differ between cortex and subcortex. The dichotomy between subcortical and cortical CBF during hypoxia and reoxygenation critically depends on α1A-adrenergic receptors, but not on differential expression of signalling-mediators: signalling through the α1A-subtype is a prerequisite for cortical/subcortical redistribution of CBF.


Redistribution of Cerebral Blood Flow during Severe Hypovolemia and Reperfusion in a Sheep Model: Critical Role of α1-Adrenergic Signaling

René Schiffner, Sabine Juliane Bischoff, Thomas Lehmann, Florian Rakers, Sven Rupprecht, Juliane Reiche, Georg Matziolis, Harald Schubert, Matthias Schwab, Otmar Huber, Martin Schmidt
PMID: 28492488   DOI: 10.3390/ijms18051031

Abstract

Maintenance of brain circulation during shock is sufficient to prevent subcortical injury but the cerebral cortex is not spared. This suggests area-specific regulation of cerebral blood flow (CBF) during hemorrhage.
Cortical and subcortical CBF were continuously measured during blood loss (≤50%) and subsequent reperfusion using laser Doppler flowmetry. Blood gases, mean arterial blood pressure (MABP), heart rate and renal blood flow were also monitored. Urapidil was used for α1A-adrenergic receptor blockade in dosages, which did not modify the MABP-response to blood loss. Western blot and quantitative reverse transcription polymerase chain reactions were used to determine adrenergic receptor expression in brain arterioles.
During hypovolemia subcortical CBF was maintained at 81 ± 6% of baseline, whereas cortical CBF decreased to 40 ± 4% (
< 0.001). Reperfusion led to peak CBFs of about 70% above baseline in both brain regions. α1A-Adrenergic blockade massively reduced subcortical CBF during hemorrhage and reperfusion, and prevented hyperperfusion during reperfusion in the cortex. α1A-mRNA expression was significantly higher in the cortex, whereas α1D-mRNA expression was higher in the subcortex (
< 0.001).
α1-Adrenergic receptors are critical for perfusion redistribution: activity of the α1A-receptor subtype is a prerequisite for redistribution of CBF, whereas the α1D-receptor subtype may determine the magnitude of redistribution responses.


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